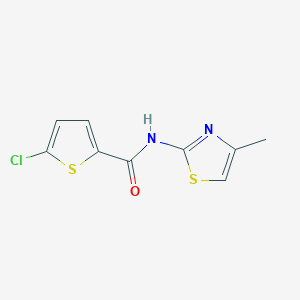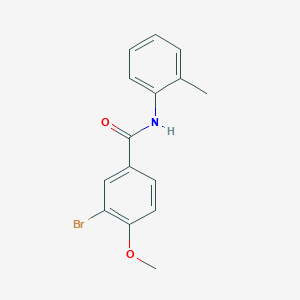![molecular formula C16H15NO5S2 B5727485 [(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)
[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PSEA or N-(4-(phenylsulfonyl)phenethyl)-2-oxo-2-thioacetamide. It is a white crystalline powder with a molecular formula of C16H15NO4S2 and a molecular weight of 369.43 g/mol.
作用机制
The mechanism of action of PSEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PSEA has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
PSEA has been shown to have various biochemical and physiological effects. It exhibits anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. PSEA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
PSEA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying these conditions. However, PSEA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for research on PSEA. One area of interest is the development of more soluble analogs of PSEA that can be administered in vivo. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by PSEA. This can help to clarify the mechanism of action and identify potential new therapeutic targets. Additionally, further studies are needed to investigate the potential use of PSEA in other conditions such as neuroinflammation and cardiovascular disease.
In conclusion, [(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid is a promising compound for scientific research due to its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. Its unique properties make it a valuable tool for studying various conditions, and there are several future directions for research on this compound.
合成方法
The synthesis of PSEA involves a multi-step process that includes the reaction of 4-chlorobenzene sulfonamide with 2-bromoethyl acetoacetate. The resulting product is then treated with thioacetic acid to form PSEA. The purity of the final product is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
PSEA has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. PSEA has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. It also exhibits cytotoxic effects on cancer cells and has been shown to induce apoptosis in leukemia and breast cancer cells.
属性
IUPAC Name |
2-[2-[4-(benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c18-15(10-23-11-16(19)20)12-6-8-13(9-7-12)17-24(21,22)14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLWFQECRCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5325029 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)




![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
